Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride
Description
Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride (CAS: 1864061-63-1) is a piperidine derivative with a methanesulfinyl (-S(O)Me) substituent at the 4-position and an ethyl carboxylate ester group. Its molecular formula is C₉H₁₈ClNO₄S, and it is primarily utilized in pharmaceutical research, particularly in drug discovery pipelines targeting central nervous system (CNS) disorders or enzyme modulation . Current applications are experimental, with suppliers like EOS Med Chem offering it for R&D purposes .
Properties
IUPAC Name |
ethyl 4-methylsulfinylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S.ClH/c1-3-13-8(11)9(14(2)12)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBVMGFXSBXNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)S(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including its role in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The methanesulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride | 1864061-63-1 | C₉H₁₈ClNO₄S | 271.76 | -S(O)Me, -COOEt |
| Ethyl 4-methylpiperidine-4-carboxylate hydrochloride | 225240-71-1 | C₉H₁₈ClNO₂ | 207.66 | -Me, -COOEt |
| Ethyl 4-(methylsulfonyl)piperidine-4-carboxylate hydrochloride | 83544-83-6 | C₉H₁₈ClNO₅S | 287.76 | -SO₂Me, -COOEt |
| Ethyl 4-piperidone-3-carboxylate hydrochloride | 4644-61-5 | C₈H₁₄ClNO₃ | 207.66 | -COOEt, 3-keto |
| 4-(Diphenylmethoxy)piperidine hydrochloride | 65214-86-0 | C₁₈H₂₂ClNO | 303.83 | -OCH(Ph)₂ |
Key Observations
Substituent Effects: The sulfinyl group (-S(O)Me) in the target compound provides intermediate oxidation state and polarity compared to sulfonyl (-SO₂Me) in 83544-83-4. The ethyl carboxylate (-COOEt) is common across analogs, facilitating cell permeability while serving as a prodrug moiety for carboxylic acid activation .
Molecular Weight and Solubility: The target compound (271.76 g/mol) is heavier than non-sulfur analogs (e.g., 207.66 g/mol for 4644-61-5) due to the sulfinyl group. Sulfur-containing derivatives generally exhibit lower aqueous solubility, necessitating formulation optimization .
Synthetic Routes: Sulfinyl/sulfonyl analogs are synthesized via nucleophilic substitution or oxidation. The target compound likely follows a similar pathway with methanesulfinyl chloride.
Biological Relevance: Piperidine derivatives with sulfonamide/sulfinyl groups (e.g., H-Series inhibitors in ) are known protein kinase inhibitors. The sulfinyl group in the target compound may mimic transition states in enzymatic reactions, enhancing inhibitory potency .
Safety and Regulation: Limited toxicological data are available for the target compound, but analogs like 4-(Diphenylmethoxy)piperidine hydrochloride (65214-86-0) are flagged for acute toxicity concerns . Regulatory compliance (e.g., IECSC, REACH) varies by region, with newer compounds often requiring additional safety assessments .
Biological Activity
Ethyl 4-methanesulfinylpiperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article consolidates research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of a methanesulfinyl group. Its molecular formula is C₁₁H₁₄ClN₃O₄S, and it exhibits unique properties that may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfinyl group is known to enhance the interaction with bacterial targets, potentially disrupting essential metabolic pathways.
The mechanism by which this compound exerts its antimicrobial effects may involve:
- Inhibition of Cysteine Biosynthesis : Cysteine is crucial for bacterial survival and virulence. Compounds that inhibit cysteine biosynthesis can significantly reduce bacterial fitness and resistance to antibiotics .
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), this compound may lead to oxidative damage in microbial cells, further enhancing its antimicrobial efficacy .
Antitumor Activity
Recent studies have explored the potential antitumor effects of this compound, particularly its ability to induce apoptosis in cancer cells.
Case Study Overview
A notable study involved the evaluation of a related compound's antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells. The findings suggested that hybrid molecules containing similar pharmacophores exhibited substantial anti-cancer effects by:
- Inducing Apoptosis : The compound was shown to promote programmed cell death in EAC cells, leading to a significant reduction in tumor viability .
- Antioxidant Activity : The compound's antioxidant properties were confirmed through various assays, indicating its potential to mitigate oxidative stress in normal tissues while targeting cancer cells .
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cysteine biosynthesis, oxidative stress induction | |
| Antitumor | Induction of apoptosis, antioxidant activity |
In Vivo Studies
In vivo studies have demonstrated the safety profile of this compound. Histopathological examinations revealed no significant adverse effects on liver and kidney functions in animal models treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
